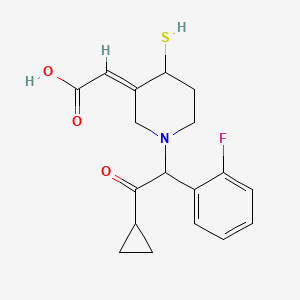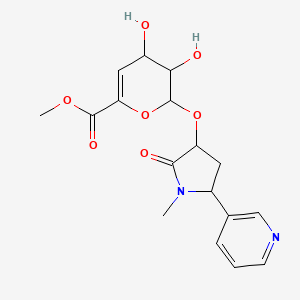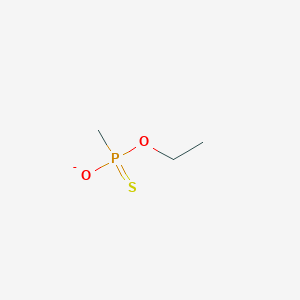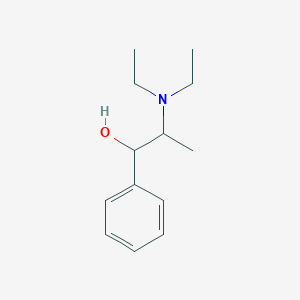![molecular formula C16H30N2O6Si B12322853 1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12322853.png)
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine is a modified nucleoside derivative. It is commonly used in the synthesis of RNA oligonucleotides due to its protective groups, which enhance the stability and efficiency of the synthesis process. The compound features a tert-butyldimethylsilyl (TBDMS) group at the 3’-hydroxyl position and a methyl group at the 2’-hydroxyl position of uridine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine typically involves the protection of the hydroxyl groups on uridine. The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The methyl group at the 2’-position is introduced using methyl iodide in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of 3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The use of protective groups like TBDMS is crucial in large-scale synthesis to prevent unwanted side reactions and degradation of the nucleoside .
Analyse Des Réactions Chimiques
Types of Reactions
3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: H2/Ni, H2/Rh, Zn/HCl.
Substitution: NaOCH3, LiAlH4, methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with H2/Ni can produce alcohols .
Applications De Recherche Scientifique
3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
The mechanism of action of 3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine involves its role as a protective group in RNA synthesis. The TBDMS group protects the 3’-hydroxyl group from unwanted reactions, while the methyl group at the 2’-position enhances the stability of the nucleoside. These protective groups are removed under specific conditions to yield the desired RNA oligonucleotide .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-O-Methyluridine: Lacks the TBDMS group, making it less stable during synthesis.
3’-O-(t-Butyldimethylsilyl)thymidine: Similar protective groups but with thymidine instead of uridine.
2’-O-(2-Nitrobenzyloxymethyl)uridine: Another protected uridine derivative used in RNA synthesis.
Uniqueness
3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine is unique due to the combination of the TBDMS and methyl groups, which provide enhanced stability and efficiency in RNA synthesis compared to other protected nucleosides .
Propriétés
Formule moléculaire |
C16H30N2O6Si |
|---|---|
Poids moléculaire |
374.50 g/mol |
Nom IUPAC |
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H30N2O6Si/c1-16(2,3)25(5,6)24-12-10(9-19)23-14(13(12)22-4)18-8-7-11(20)17-15(18)21/h10,12-14,19H,7-9H2,1-6H3,(H,17,20,21)/t10-,12-,13-,14-/m1/s1 |
Clé InChI |
YOYKFCJLZCKXPS-FMKGYKFTSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2CCC(=O)NC2=O)CO |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1C(OC(C1OC)N2CCC(=O)NC2=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



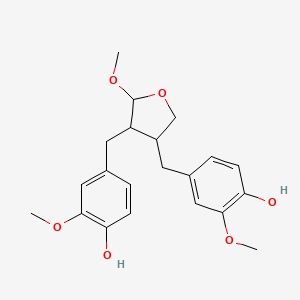

![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-4-hydroxy-, (4S)-](/img/structure/B12322796.png)
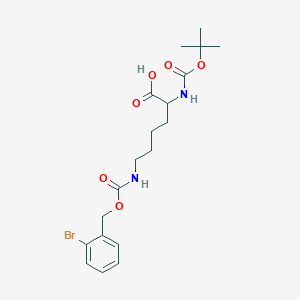
![5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]pentanoic acid](/img/structure/B12322813.png)
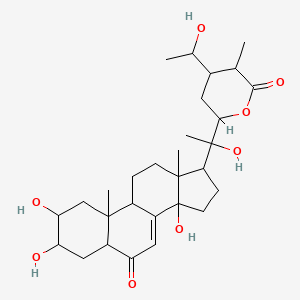
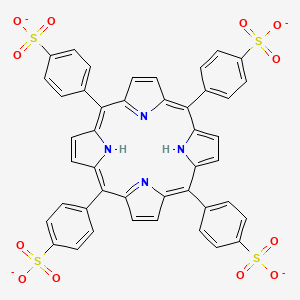
![[(1R)-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]pentyl]boronic acid](/img/structure/B12322827.png)
